molecular formula C9H20Cl2N2O2 B1377106 Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride CAS No. 1423026-13-4

Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride

Cat. No.: B1377106
CAS No.: 1423026-13-4
M. Wt: 259.17 g/mol
InChI Key: VVVOIRKGELABTH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride typically involves the reaction of ethyl 4-oxo-1-methylpiperidine-4-carboxylate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule.

Scientific Research Applications

Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use, such as its role in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methylpiperidine-4-carboxylate: A structurally similar compound with different functional groups.

    Piperazine derivatives: Compounds containing a piperazine ring, which have similar pharmacological properties.

Uniqueness

Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where specific interactions with biological targets are desired.

Biological Activity

Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₂₀Cl₂N₂O₂ and a molecular weight of approximately 259.17 g/mol. The compound features a piperidine ring substituted with an ethyl ester at the carboxylate position and an amino group at the 4-position, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of receptors involved in dopaminergic signaling, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. The compound may act as an inhibitor or modulator of specific enzymes and receptors, influencing biochemical pathways critical for cellular function.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases .

Modulation of Neurotransmitter Systems

The compound has been evaluated for its effects on neurotransmitter systems, particularly those involving dopamine. Its structural characteristics suggest it may enhance dopaminergic signaling, which is crucial for the management of conditions like Parkinson's disease.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaKey Features
Ethyl 1-methylpiperidine-4-carboxylateC₉H₁₇N₂O₂Lacks amino substitution at the 4-position
Ethyl 4-amino-1-piperidinecarboxylateC₈H₁₆N₂O₂Does not have the methyl substitution on the piperidine ring
Ethyl 4-amino-N-piperidinecarboxylateC₈H₁₆N₂O₂Similar structure but lacks the methyl group
Ethyl 4-amino-1-(4-methylpyridin-2-yl)carboxylateC₁₄H₂₁N₃O₂Contains a pyridine ring, altering its biological activity

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Neuroprotection in Cellular Models : In vitro studies demonstrated that the compound significantly reduces cell death in neuronal cultures exposed to neurotoxic agents, indicating its protective role against neurodegeneration.
  • Dopaminergic Modulation : Animal models treated with this compound showed enhanced dopaminergic activity, correlating with improvements in motor function, suggesting therapeutic implications for Parkinson’s disease .
  • Antibacterial Activity : Preliminary studies indicate that derivatives synthesized from this compound exhibit antibacterial properties against various pathogens, highlighting its versatility in medicinal applications.

Properties

IUPAC Name

ethyl 4-amino-1-methylpiperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-3-13-8(12)9(10)4-6-11(2)7-5-9;;/h3-7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOIRKGELABTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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